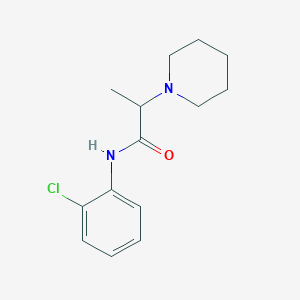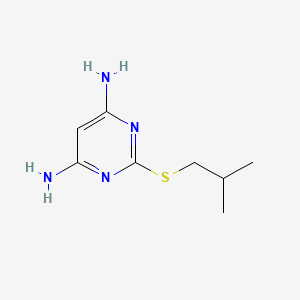![molecular formula C13H17N3O B7514549 N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)
N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide, also known as CLP290, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
作用機序
The mechanism of action of N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is not fully understood, but it is known to activate a specific potassium channel known as KCNQ. This activation leads to the hyperpolarization of neuronal cells, which can reduce excitability and protect against damage. Additionally, this compound has been shown to modulate the activity of several other ion channels, including TRPV1 and TRPA1, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of neuroprotective genes, reduce inflammation, and decrease pain perception. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is its availability in large quantities, making it readily available for research purposes. Additionally, this compound has been extensively studied, and its effects have been well documented. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide. One area of interest is the development of more specific and potent KCNQ activators, which could have greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various ion channels. Finally, the potential use of this compound in the treatment of other diseases, such as cancer, should be explored.
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic applications. Its synthesis method has been optimized to produce large quantities, and its effects have been extensively studied. While there are limitations to its use, further research on this compound could lead to the development of new treatments for a wide range of diseases.
合成法
The synthesis of N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves the reaction of 2-amino-3-cyanopyridine with 2-methyl-2-butanol in the presence of a catalyst. This reaction produces the desired compound in good yield and purity. The synthesis method has been optimized to produce large quantities of this compound, making it readily available for research purposes.
科学的研究の応用
N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory bowel disease and other inflammatory disorders. Additionally, this compound has been shown to have analgesic effects, making it a potential treatment for chronic pain.
特性
IUPAC Name |
N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-4-13(2,3)15-12(17)10-9-16-8-6-5-7-11(16)14-10/h5-9H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPAZDAKKQMJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CN2C=CC=CC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)

![3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7514491.png)
![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)
![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)

![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)


![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
![2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)

